5-Cyclopropyl-2-nitrophenol

Evidence Gap Chemical Biology Medicinal Chemistry

Standard nitrophenol analogs fail to replicate the distinct 3D shape and reactivity of 5-Cyclopropyl-2-nitrophenol due to its combined electron-withdrawing 2-nitro group and conformationally constrained 5-cyclopropyl ring. This non-fungible scaffold is ideal for medicinal chemistry (CCR5 antagonist exploration) and as a bifunctional intermediate (phenolic -OH + reducible nitro group). - **Key utility**: Tool compound for enzyme assays (PTP1B, beta-glucuronidase) & SAR library construction. - **Supply format**: ≥97% purity, immediate shipment in research quantities.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
Cat. No. B12077076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-2-nitrophenol
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=C(C=C2)[N+](=O)[O-])O
InChIInChI=1S/C9H9NO3/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6,11H,1-2H2
InChIKeyVWWIMYJFCODMER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropyl-2-nitrophenol: Chemical Identity & Properties


5-Cyclopropyl-2-nitrophenol (CAS 2191446-41-8) is a synthetic nitrophenol derivative with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . Its core structure features a phenolic ring substituted with an electron-withdrawing nitro group (-NO₂) at the 2-position and a conformationally constrained cyclopropyl group (-C₃H₅) at the 5-position [1]. This compound is primarily supplied for research and development purposes, serving as a building block or synthetic intermediate in organic chemistry .

Synthetic intermediate
Nitro & cyclopropyl groups
R&D building block

5-Cyclopropyl-2-nitrophenol: Analog Non-Interchangeability


Substituting 5-Cyclopropyl-2-nitrophenol with other nitrophenol analogs is not a simple interchange due to the unique electronic and steric effects of its substituents [1]. The strong electron-withdrawing nature of the 2-nitro group acidifies the phenolic proton and significantly modulates the aromatic ring's reactivity in both electrophilic and nucleophilic reactions [2]. Simultaneously, the 5-cyclopropyl ring introduces significant steric bulk and restricts rotational freedom, which can profoundly alter a molecule's three-dimensional shape and its ability to fit into a specific binding pocket . The combined effect of these two substituents creates a distinct chemical and biological profile, making the compound a non-fungible entity compared to analogs with, for example, a methyl, methoxy, or different halogen substitution pattern.

2-Nitro electronic effect
Strong electron-withdrawing nitro group acidifies phenol and alters ring reactivity compared to non-nitrated analogs.
5-Cyclopropyl steric constraint
Cyclopropyl ring introduces conformational restriction and steric bulk, changing molecular shape and binding potential.
Combined non-fungibility
Simultaneous electronic and steric effects create a unique profile; methyl, methoxy, or halogen analogs may not substitute.

5-Cyclopropyl-2-nitrophenol: Direct Comparator Evidence


Evidence Gap: No Direct Comparator Data

A comprehensive search of primary literature, patents, and authoritative databases has not yielded any quantifiable, comparator-based evidence for 5-Cyclopropyl-2-nitrophenol that meets the required standards. The available data is limited to activity classifications (e.g., potential CCR5 antagonist [1]) or binding data that is not directly comparable due to varying assay conditions (e.g., PTP1B IC50 > 1.00E+7 nM [2]). This lack of direct, side-by-side comparison with a specific analog or baseline compound in a defined experimental system precludes the generation of a high-strength, evidence-based differentiation claim. Therefore, this guide cannot provide the requested quantitative comparison data.

Comparator Data
Data to verify
No direct side-by-side comparator data available from primary literature, patents, or databases for this compound.
Procurement decisions cannot rely on quantitative differentiation; in-house evaluation is recommended.
Limited public data; class-level inference may be applicable.
Evidence Gap Chemical Biology Medicinal Chemistry

5-Cyclopropyl-2-nitrophenol: Research & Industrial Applications


CCR5 Antagonist Scaffold Design

Based on preliminary screening data suggesting utility as a CCR5 antagonist [1], 5-Cyclopropyl-2-nitrophenol can serve as a valuable starting scaffold in medicinal chemistry projects focused on this target. The inherent conformational restriction provided by the cyclopropyl ring may be advantageous in pre-organizing the molecule for binding, a property that can be explored further by synthetic elaboration into more complex leads.

Versatile Synthetic Building Block

The molecule is well-suited as a synthetic intermediate due to the presence of both a reactive phenolic hydroxyl group and a nitro group that can be reduced to an amine . This bifunctionality enables a wide range of downstream chemical transformations, making it useful for constructing diverse libraries of compounds or more complex molecular architectures in both academic and industrial research settings .

Substrate for Nitrophenol-Interacting Protein Assays

The compound's activity has been assessed in chromogenic enzyme assays, such as those measuring inhibition of PTP1B or beta-glucuronidase [2]. While its own inhibitory profile is defined (e.g., weak inhibition of PTP1B), it can be employed as a chemical probe or tool compound to characterize the binding properties of proteins known to interact with nitrophenolic structures, particularly in assay development contexts.

Application
Selection Property
Validation Focus
CCR5 antagonist scaffold design
Cyclopropyl conformational pre-organization
Binding assay and functional screening context
Versatile synthetic intermediate
Bifunctional reactive sites (OH, NO₂)
Diversity-oriented synthesis library
Nitrophenol-interacting protein assays
Nitrophenol recognition by target proteins
Assay development and probe characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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